Nuclear yellow

Übersicht

Beschreibung

Nuclear yellow (NY) is a fluorescent dye that has been used extensively in various scientific research applications. It is a derivative of the naturally occurring xanthene dye, fluorescein, and was developed in the early 1950s by the American biochemist, Dr. Eugene Kennedy. The dye has since been used in many applications, such as in cell biology, histology, and biochemistry. NY is also used in laboratory experiments to detect and measure the presence of certain molecules, and to study the structure of proteins and other macromolecules.

Wissenschaftliche Forschungsanwendungen

Medical Research

Nuclear yellow: compounds, particularly uranium-based ones, are used in medical research for their radioactive properties. They play a crucial role in radiopharmaceuticals for diagnostic imaging and cancer treatment . For instance, uranium isotopes are used in positron emission tomography (PET) scans to trace the spread of cancer in the body .

Environmental Studies

In environmental science, Nuclear yellow is utilized in nuclear analytical techniques such as neutron activation analysis. This method helps in the qualitative and quantitative analysis of elements in environmental samples, providing insights into pollution levels and environmental changes .

Energy Production

Uranium oxide, or Nuclear yellow , is a key component in nuclear reactors . It serves as a fuel for generating electricity in nuclear power plants. The process involves nuclear fission where uranium atoms are split to release a significant amount of energy .

Industrial Processes

Nuclear yellow: finds applications in industrial processes where nuclear techniques are employed to change the chemical, physical, and biological properties of materials. This includes sterilization , disinfection , and quality control in manufacturing processes .

Agricultural Studies

In agriculture, Nuclear yellow is used in radiation-induced breeding and insect radiation sterility . These techniques help in developing new crop varieties that are more resistant to diseases and pests, thereby increasing agricultural productivity .

Material Science

Nuclear yellow: plays a role in material science for the development of new materials with enhanced properties. Nuclear technology is used to modify and analyze materials, leading to innovations in various fields, including electronics and construction .

Space Exploration

Nuclear yellow: is crucial in space exploration, particularly in nuclear thermal propulsion systems . These systems use the heat generated from nuclear reactions to propel spacecraft, enabling deep space missions and reducing travel time to distant celestial bodies .

Nuclear Physics

In nuclear physics, Nuclear yellow is essential for understanding the fundamental properties of atomic nuclei. It is used in experiments to study nuclear reactions, which has implications for energy production, medical applications, and theoretical physics .

Wirkmechanismus

Target of Action

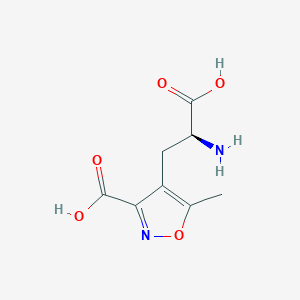

Nuclear Yellow, also known as Hoechst S769121, is a long-wavelength tracer that is primarily used for neuronal mapping . In neuronal cells, Nuclear Yellow primarily stains the nucleus , making the nucleus the primary target of this compound.

Mode of Action

Nuclear Yellow interacts with its target, the nucleus, by staining it with yellow fluorescence . This staining allows for the visualization of the nucleus, which is particularly useful in neuronal mapping studies. The compound is often used in conjunction with True Blue, a UV light–excitable, divalent cationic dye that stains the cytoplasm with blue fluorescence . This combination allows for two-color neuronal mapping.

Pharmacokinetics

It is known that nuclear yellow is soluble in water or dimethylsulfoxide (dmso) , which could potentially influence its bioavailability.

Result of Action

The primary result of Nuclear Yellow’s action is the staining of the nucleus with yellow fluorescence . This allows for the visualization of the nucleus, which is particularly useful in studies involving neuronal mapping. When used in conjunction with True Blue, Nuclear Yellow allows for two-color neuronal mapping, with the nucleus stained yellow and the cytoplasm stained blue .

Action Environment

The action of Nuclear Yellow can be influenced by various environmental factors. For instance, the compound is sensitive to light, and exposure to light can cause fluorescence quenching . Therefore, it is recommended to avoid light exposure to maintain the efficacy and stability of Nuclear Yellow . Furthermore, the compound should be stored at -20℃ in a dry, dark place to preserve its stability .

Eigenschaften

IUPAC Name |

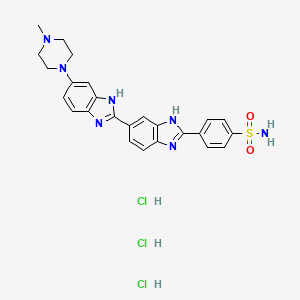

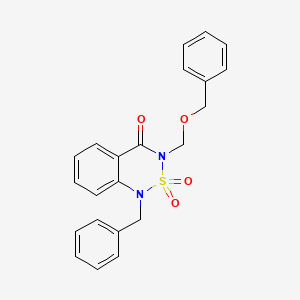

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]benzenesulfonamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O2S.3ClH/c1-31-10-12-32(13-11-31)18-5-9-21-23(15-18)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-6-19(7-3-16)35(26,33)34;;;/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)(H2,26,33,34);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVGXJAQIQJIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)S(=O)(=O)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl3N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30996200 | |

| Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nuclear yellow | |

CAS RN |

74681-68-8 | |

| Record name | Nuclear yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074681688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1194218.png)

![6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline](/img/structure/B1194236.png)

![7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1194240.png)

![4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1194242.png)